molecular formula C₁₈H₂₂D₄O₄ B1153480 n-Pentyl 3-Pentyl Phthalate-d4

n-Pentyl 3-Pentyl Phthalate-d4

Cat. No.: B1153480
M. Wt: 310.42
Attention: For research use only. Not for human or veterinary use.
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Description

Nomenclature and Chemical Identity

This compound (IUPAC: dipentyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate) features two pentyl ester groups attached to a deuterated phthalic acid backbone. The molecular formula is C₁₈H₂₂D₄O₄ , with a molecular weight of 310.42 g/mol . The deuterium atoms occupy positions 3–6 on the aromatic ring, creating a mass shift of +4 atomic mass units compared to the non-deuterated analogue. Key identifiers include:

Property Value Source
CAS Registry 358730-89-9
SMILES [2H]C1=C(C(=O)OCCCCC)C(=O)OCCCCC(C)CC[2H]
InChI Key IPKKHRVROFYTEK-UHFFFAOYSA-N

The compound’s stability stems from the inert C-D bonds, which resist metabolic cleavage while maintaining chromatographic behavior similar to protonated phthalates.

Historical Context of Deuterated Phthalate Standards

Deuterated phthalates emerged in the 1990s to address quantification challenges in gas chromatography-mass spectrometry (GC-MS). Early methods suffered from co-elution interferences and ion suppression in complex matrices like food extracts. The first synthetic routes, described by Yuan et al. (2012), utilized deuterated o-xylene as a precursor, enabling cost-effective production of isotopically labeled phthalates. Regulatory mandates, such as the European Union’s Directive 2005/84/EC restricting phthalates in consumer products, accelerated adoption of these standards for compliance testing. By 2020, the International Organization of Vine and Wine (OIV) formally incorporated deuterated phthalates into Method OIV-MA-AS323-10 for wine analysis.

Significance in Analytical Chemistry

This compound addresses three critical analytical needs:

  • Internal Standardization : Compensates for signal drift in GC-MS by co-eluting with target analytes. A study on wine matrices demonstrated ≤4.6% relative standard deviation using deuterated internal standards.
  • Matrix Effect Mitigation : Neutralizes ion suppression/enhancement in electrospray ionization sources. For example, recovery rates improved from 72–89% to 97–103% in lipid-rich samples when using this compound.
  • Regulatory Compliance : Enables adherence to EU Regulation 10/2011, which sets specific migration limits (SMLs) of 0.3–9 mg/kg for phthalates in food-contact materials.

Relation to Non-deuterated Phthalate Analogues

The non-deuterated form, di-n-pentyl phthalate (DNPP; CAS 131-18-0), shares identical chemical reactivity but differs in physical properties:

Property DNPP DNPP-d4
Molecular Weight 306.40 g/mol 310.42 g/mol
Boiling Point 342°C 340–342°C
Log P (Octanol-Water) 5.87 5.85

DNPP’s use as a PVC plasticizer declined post-2000 due to reproductive toxicity concerns. However, DNPP-d4 remains indispensable for detecting legacy contamination, as its environmental persistence necessitates ultrasensitive methods (detection limit: 35 ng/L in water). The deuterated variant’s inertness allows its use as a tracer in leaching studies from polymer matrices without interfering with native phthalate dynamics.

Properties

Molecular Formula

C₁₈H₂₂D₄O₄

Molecular Weight

310.42

Origin of Product

United States

Scientific Research Applications

Environmental Monitoring

n-Pentyl 3-Pentyl Phthalate-d4 is utilized in environmental monitoring to assess phthalate contamination levels in various matrices such as air, water, and soil. Its deuterated form allows for precise quantification using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Case Study: Phthalates in Air Quality

A study investigated the presence of phthalates, including this compound, in diesel and gasoline exhaust particulate matter. The study highlighted the need for detailed investigations into endocrine disruptors in ambient air, emphasizing the role of phthalates as contaminants .

Toxicological Assessments

The compound is employed in toxicological studies to understand the effects of phthalates on human health and the environment. It serves as a reference material for evaluating the toxicity of phthalates and their metabolites.

Case Study: Health Risks Associated with Phthalates

Research has linked phthalates to various health risks, including cardiovascular diseases and reproductive toxicity. Studies have shown that exposure to phthalates can lead to significant alterations in cellular functions, including apoptosis . The use of deuterated compounds like this compound facilitates accurate tracking of these effects in biological systems.

Analytical Chemistry

In analytical chemistry, this compound is used as an internal standard for quantifying other phthalates in complex mixtures. Its unique isotopic signature allows for differentiation from non-deuterated compounds during analysis.

This compound has been studied within the context of cosmetic products to evaluate the presence and concentration of phthalates. This research is crucial due to regulatory concerns regarding the safety of cosmetic ingredients.

Case Study: Phthalates in Cosmetics

A comprehensive analysis of cosmetic products revealed the presence of various phthalates, including this compound. The findings indicated that while some products contained low concentrations of these compounds, others exceeded safety thresholds . This underscores the importance of using deuterated compounds for accurate detection and regulatory compliance.

Q & A

Basic: How is n-Pentyl 3-Pentyl Phthalate-d4 synthesized, and what analytical methods confirm its structural integrity?

Methodological Answer:
this compound is synthesized via deuteration of the parent compound (Di-n-pentyl phthalate, CAS 131-18-0) using catalytic hydrogen-deuterium exchange or direct substitution at specific positions (3,4,5,6 on the benzene ring) . Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR): Deuterium incorporation is verified by the absence of proton signals at positions 3,4,5,6 and isotopic shifts in 1^1H and 13^{13}C spectra .
  • High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks at m/z 310.42 (C18_{18}H22_{22}D4_4O4_4) confirm isotopic purity .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Comparison with non-deuterated analogs identifies shifts in C-D stretching vibrations (~2100–2200 cm1^{-1}) .

Basic: What chromatographic techniques are optimal for quantifying this compound in environmental matrices?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use a C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus) with a gradient of methanol/water (0.1% formic acid) for separation. Monitor transitions m/z 310.42 → 153.1 (quantifier) and 310.42 → 177.1 (qualifier) .
  • Isotope Dilution Calibration: Co-inject deuterated internal standards (e.g., Phenanthrene-d10) to correct for matrix effects .
  • Gas Chromatography (GC): Employ a DB-5MS column for non-polar matrices, but note potential thermal degradation risks at high temperatures (>250°C) .

Basic: How is isotopic purity assessed, and what thresholds are acceptable for research applications?

Methodological Answer:

  • Deuterium Enrichment: Quantify via isotopic ratio mass spectrometry (IRMS), targeting ≥98% deuterium at positions 3,4,5,6. Acceptable impurities (≤2%) are typically non-deuterated or partially deuterated analogs .
  • Quality Control: Use certified reference materials (CRMs) from accredited suppliers (e.g., Kanto Reagents) with batch-specific certificates of analysis .

Advanced: How do deuterium substitutions influence toxicity studies compared to non-deuterated analogs?

Methodological Answer:

  • In Vivo Models: Administer equimolar doses of deuterated and non-deuterated phthalates (e.g., Di-n-pentyl phthalate) to rodents. Compare urinary metabolites (e.g., mono-pentyl phthalate) via LC-MS to assess metabolic stability .
  • Mechanistic Insights: Deuterium’s kinetic isotope effect (KIE) may slow enzymatic hydrolysis (e.g., esterase activity), altering bioavailability. Monitor deuterium retention in tissues using 2^2H NMR .
  • Data Interpretation: Use paired t-tests to evaluate differences in endpoints (e.g., liver enzyme levels) between deuterated and non-deuterated groups .

Advanced: What challenges arise in detecting trace levels of this compound in environmental samples, and how are they mitigated?

Methodological Answer:

  • Matrix Interference: Co-extracted lipids and humic acids can suppress ionization. Mitigate via solid-phase extraction (SPE) with C18 cartridges and cleanup using gel permeation chromatography (GPC) .
  • Limit of Detection (LOD): Achieve sub-ng/L sensitivity using high-resolution Orbitrap-MS with parallel reaction monitoring (PRM) .
  • Stability Concerns: Store samples at -80°C in amber glass to prevent photodegradation and adsorption to plastic containers .

Advanced: How can deuterated phthalates improve mechanistic studies of metabolic pathways?

Methodological Answer:

  • Tracer Studies: Administer this compound to cell cultures (e.g., HepG2 hepatocytes) and track deuterated metabolites (e.g., mono-deuterated pentyl phthalate) via LC-HRMS. Compare pathways to non-deuterated analogs to identify rate-limiting steps .
  • Stable Isotope Probing (SIP): Use deuterium labeling to trace microbial degradation in environmental microcosms. Combine with 16S rRNA sequencing to link degradation activity to specific taxa .

Advanced: How should researchers address contradictory data in phthalate exposure studies?

Methodological Answer:

  • Meta-Analysis: Pool data from studies using PRISMA guidelines (Preferred Reporting Items for Systematic Reviews) to assess heterogeneity. Stratify by variables like exposure duration, matrix (urine vs. serum), and analytical method .
  • Sensitivity Analysis: Exclude outliers (e.g., studies using non-validated methods) and re-evaluate effect sizes using random-effects models .
  • Uncertainty Quantification: Apply Monte Carlo simulations to account for variability in deuterated standard purity and recovery rates .

Advanced: What methodologies assess the environmental persistence and degradation kinetics of this compound?

Methodological Answer:

  • Photolysis Studies: Exclude UV light (254 nm) in solar simulators and measure deuterium loss via HRMS to quantify photodegradation half-lives .
  • Hydrolytic Stability: Incubate in buffers (pH 4–9) at 37°C. Monitor parent compound depletion and deuterated hydrolysis products (e.g., phthalic acid-d4) over time .
  • Microcosm Experiments: Spike deuterated phthalate into soil/water systems and track isotopic enrichment in CO2_2 (via IRMS) to quantify mineralization rates .

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